LXR Anti‑Inflammatory Activity: Cabraleahydroxylactone Acetate vs. Non‑Acetylated Analog
In a direct head‑to‑head comparison using the same HepG2 cell‑based LXR activation assay, cabraleahydroxylactone 3‑acetate (the target compound) exhibited an IC₅₀ of 24.32 ± 2.99 μM, while its non‑acetylated analog, cabraleahydroxylactone, demonstrated an IC₅₀ of 20.29 ± 3.69 μM [1]. The assay was performed using a luciferase reporter system in HepG2 cells transfected with LXRα/β expression plasmids [1].
Comparator: 20.29 μM (non-acetylated)
~1.2‑fold difference
| Evidence Dimension | LXR activation inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 24.32 ± 2.99 μM |
| Comparator Or Baseline | Cabraleahydroxylactone (non‑acetylated): 20.29 ± 3.69 μM |
| Quantified Difference | ~1.2‑fold lower potency (4.03 μM higher IC₅₀) |
| Conditions | HepG2 cell line; LXRα/β luciferase reporter assay; 24‑hour treatment |
Why This Matters
The ~1.2‑fold shift in potency demonstrates that the acetate group is not merely a passive protecting group; it actively modulates LXR interaction, making the acetate derivative the appropriate selection for studies requiring this specific potency window or structure‑activity relationship (SAR) analysis.
- [1] Khanh, P. N., et al. (2021). Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation. Steroids, 175, 108902. View Source
